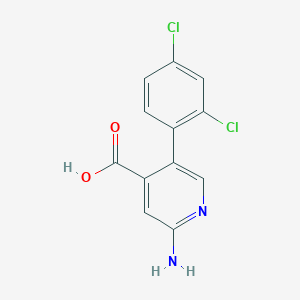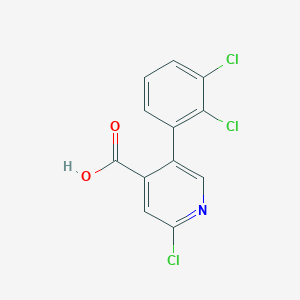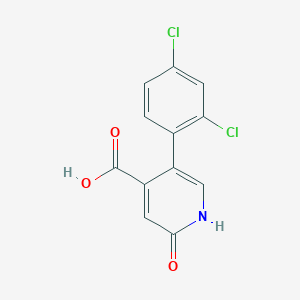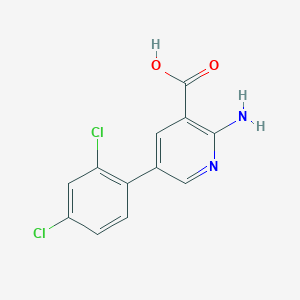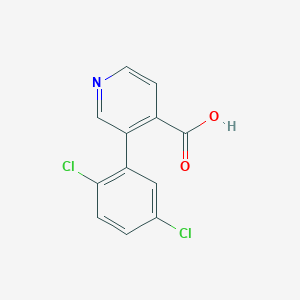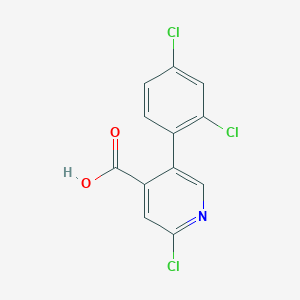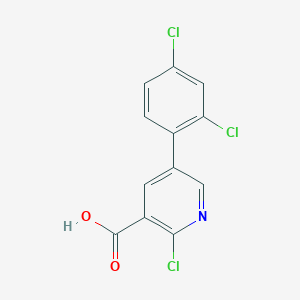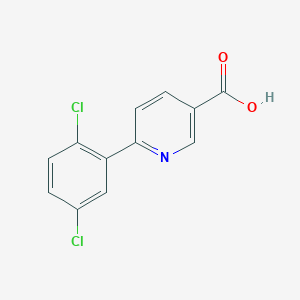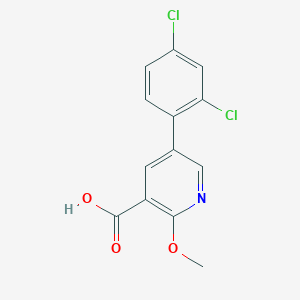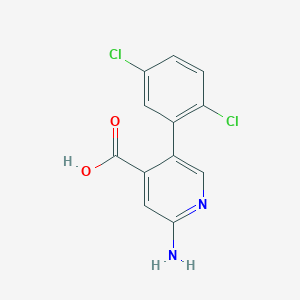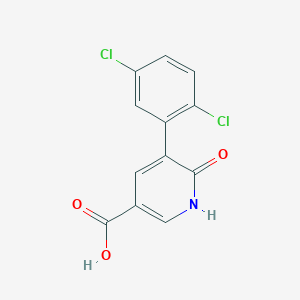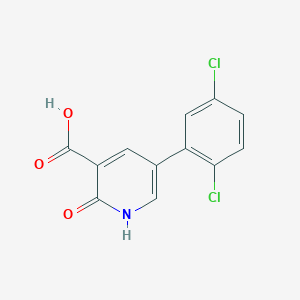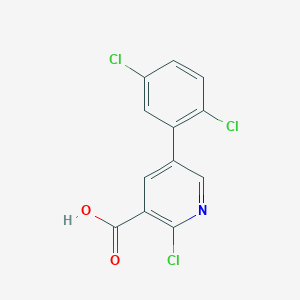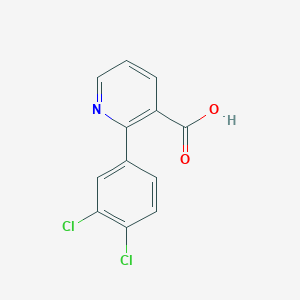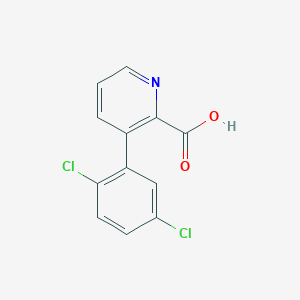
3-(2,5-Dichlorophenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichlorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7Cl2NO2. It belongs to the class of picolinic acid derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a picolinic acid moiety, making it a unique and valuable compound for research and industrial purposes .
Vorbereitungsmethoden
The synthesis of 3-(2,5-Dichlorophenyl)picolinic acid involves several steps. One common method includes the reaction of 2,5-dichlorobenzaldehyde with picolinic acid under specific conditions. The reaction typically requires a catalyst and a solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature and allowed to react for a certain period. After completion, the product is purified using techniques like recrystallization or chromatography to obtain pure this compound .
Analyse Chemischer Reaktionen
3-(2,5-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. In substitution reactions, nucleophiles such as amines or alcohols can replace the chlorine atoms on the phenyl ring, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dichlorophenyl)picolinic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral agent, particularly against enveloped viruses like SARS-CoV-2 and influenza A virus . In medicine, it is being investigated for its immunomodulatory properties and its ability to inhibit viral replication by targeting zinc finger proteins . Additionally, it has applications in the agricultural industry as a potential herbicide due to its structural similarity to other picolinic acid derivatives .
Wirkmechanismus
The mechanism of action of 3-(2,5-Dichlorophenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it disrupts their structure and function, inhibiting processes like viral replication and packaging. This disruption is achieved by altering the zinc binding sites on the proteins, leading to their inactivation . Additionally, it can interfere with cellular processes like membrane fusion and endocytosis, further contributing to its antiviral activity .
Vergleich Mit ähnlichen Verbindungen
3-(2,5-Dichlorophenyl)picolinic acid can be compared to other picolinic acid derivatives, such as halauxifen-methyl and florpyrauxifen-benzyl. These compounds share a similar structural skeleton but differ in their specific substituents and functional groups. While halauxifen-methyl and florpyrauxifen-benzyl are primarily used as herbicides, this compound has broader applications, including antiviral and immunomodulatory activities . Other similar compounds include 3-(3,5-Dichlorophenyl)picolinic acid and 5-(3,5-Dichlorophenyl)picolinic acid, which also exhibit unique properties and applications .
Eigenschaften
IUPAC Name |
3-(2,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-3-4-10(14)9(6-7)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOBRHOXQRZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
